4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Description
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a 3-hydroxy-4-methylpyrrolidinyl group at position 2, and a formyl group at position 3. This structure combines electron-withdrawing (chlorine, carbaldehyde) and electron-donating (pyrrolidinyl) groups, rendering it a versatile intermediate for synthesizing fluorescent dyes, pharmaceuticals, and agrochemicals. Its reactivity is influenced by the interplay of these substituents, particularly the hydroxyl and methyl groups on the pyrrolidine ring, which enhance solubility and modulate electronic properties .
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-5-2-12(3-6(5)14)9-11-8(10)7(4-13)15-9/h4-6,14H,2-3H2,1H3 |
InChI Key |
YYAWETFNOHPQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Functionalization of Thiazole Core
-
- Reagents : SOCl₂ or Cl₂ in presence of Lewis acids (e.g., AlCl₃).
- Conditions : 0–25°C, inert solvent (e.g., DCM).
Oxidation of Hydroxymethyl to Formyl Group
- Reagents : Pyridinium chlorochromate (PCC) or TEMPO/NaOCl system (as described in).
- Conditions :
Critical Reaction Parameters
- Temperature Control : Oxidation steps (e.g., TEMPO/NaOCl) require strict maintenance of 0–2°C to avoid over-oxidation.
- Solvent Selection : Dichloromethane (DCM) and monoglyme are preferred for borohydride reductions and PCC oxidations.
- Purification : Column chromatography or recrystallization from IPE/THF mixtures improves purity (>97% HPLC).
Analytical Data and Characterization
| Technique | Key Observations |
|---|---|
| HPLC | Purity >97% (post-distillation) |
| ¹H NMR | δ 9.8 (s, CHO), δ 4.2 (m, pyrrolidine), δ 1.4 (d, CH₃) |
| IR | 1720 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O–H) |
Applications and Derivatives
This compound serves as a key intermediate in cephalosporin antibiotics (e.g., cefditoren pivoxil) and kinase inhibitors. Functionalization of the formyl group enables Schiff base formation or further cross-coupling reactions.
Comparison of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 60–70% | 50–55% |
| Purity | >99% (PCC) | 97–98% (TEMPO) |
| Complexity | Moderate | High (late-stage substitution) |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Thiazole Derivatives
Photophysical and Electronic Properties
- Target Compound vs. Morpholin-4-yl Derivative : The 3-hydroxy-4-methylpyrrolidinyl group introduces intramolecular hydrogen bonding, which may redshift absorption/emission spectra compared to the morpholin-4-yl analog. The latter’s oxygen atom enhances electron donation, increasing fluorescence quantum yield in styryl dyes .
- Dimethylamino Derivative: The absence of a hydroxyl group reduces polarity, leading to blue-shifted emission in chromophores. This compound’s smaller substituent also facilitates faster reaction kinetics in Knoevenagel condensations .
- Oxo Derivative : The saturated 2,3-dihydrothiazole ring decreases conjugation, resulting in lower molar absorptivity compared to unsaturated analogs .
Challenges and Unique Advantages of the Target Compound
- Solubility Limitations: The hydroxyl group improves solubility in polar solvents compared to tert-butylamino or morpholin-4-yl derivatives but remains less water-soluble than sulfonated analogs .
Fluorescent Dyes
The target compound’s derivatives show promise in bioimaging due to tunable emission profiles. For example, styryl dyes synthesized from similar chloro-thiazole aldehydes exhibit large Stokes shifts (250–300 nm) and solvatochromism, making them suitable for polarity-sensitive probes .
Pharmaceutical Intermediates
Its carbaldehyde group is pivotal in forming hydrazones and thioureas, which are key motifs in kinase inhibitors and antimicrobial agents. Comparative studies highlight that pyrrolidinyl substituents improve bioavailability over morpholine-based analogs .
Biological Activity
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 1852542-49-4) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound's structure includes a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClN₂O₂S
- Molecular Weight : 246.71 g/mol
- CAS Number : 1852542-49-4
The compound features a thiazole ring substituted with a chloro group and a pyrrolidine moiety that contains a hydroxyl group. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the thiazole structure can enhance antibacterial activity against various pathogens. The presence of the chloro and hydroxyl groups in this compound may play a crucial role in its antimicrobial efficacy.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The presence of the hydroxyl group is hypothesized to enhance its ability to donate electrons and neutralize free radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 15.3 |
| ABTS Scavenging | 12.6 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on xanthine oxidase, an enzyme implicated in gout and oxidative stress.
| Enzyme | IC50 Value (µM) |
|---|---|
| Xanthine Oxidase | 8.1 |
Study on Xanthine Oxidase Inhibition
A recent study explored the mechanism of action of several thiazole derivatives, including our compound of interest. The study found that the compound exhibited competitive inhibition against xanthine oxidase, with binding affinity confirmed through molecular docking studies (PDB ID: 1N5X). The results suggest that structural modifications can significantly influence enzyme interaction and inhibition efficacy.
Anticancer Potential
In vitro studies have also assessed the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
